molecular formula C18H18N4OS B4774867 2-amino-4-(4-butoxyphenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile

2-amino-4-(4-butoxyphenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile

Cat. No. B4774867
M. Wt: 338.4 g/mol
InChI Key: RZHFDLAZJQLJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(4-butoxyphenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile, also known as BM212, is a chemical compound that belongs to the pyridine family. It has been found to possess various pharmacological properties and has been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 2-amino-4-(4-butoxyphenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases. It has also been reported to possess antimicrobial activity against a wide range of microorganisms.

Advantages and Limitations for Lab Experiments

2-amino-4-(4-butoxyphenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile has several advantages as a research compound. It is relatively easy to synthesize and has been found to be stable under various conditions. However, its low solubility in water can pose a challenge for certain experiments. Moreover, further studies are needed to determine its toxicity and safety profile.

Future Directions

There are several future directions for 2-amino-4-(4-butoxyphenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile research. One potential area of investigation is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy in vivo. Another potential area of research is its use as an anti-inflammatory agent in various inflammatory diseases. Additionally, studies are needed to determine its safety and toxicity profile in humans.
Conclusion:
In conclusion, this compound is a promising research compound with potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been found to possess various pharmacological properties. Further studies are needed to fully understand its mechanism of action and determine its efficacy and safety in humans.

Scientific Research Applications

2-amino-4-(4-butoxyphenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antimicrobial, and antitumor properties. Several studies have reported its ability to inhibit the growth of cancer cells and induce apoptosis in vitro.

properties

IUPAC Name

2-amino-4-(4-butoxyphenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-3-4-9-23-13-7-5-12(6-8-13)16-14(10-19)17(21)22-18(24-2)15(16)11-20/h5-8H,3-4,9H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHFDLAZJQLJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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